3-[6-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-[6-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound. It is composed of multiple fused rings, including triazole, thiadiazole, and imidazopyridine moieties. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves several steps:
Formation of the Triazole Ring: The triazole ring is typically formed through the cyclization of hydrazine derivatives with ortho esters under acidic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base.
Fusion of Rings: The triazole and thiadiazole rings are fused together through cyclization reactions involving appropriate intermediates.
Formation of the Imidazopyridine Ring: The imidazopyridine ring is formed by cyclization of 2-aminopyridine derivatives with aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols are used under basic or acidic conditions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydro derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[6-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites.
Receptor Binding: It can bind to various receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: The compound can affect signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazole and thiadiazole rings but lacks the imidazopyridine moiety.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepine: Similar structure but with a seven-membered ring instead of the six-membered thiadiazole ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Lacks the imidazopyridine moiety and has different pharmacological properties.
Uniqueness
The uniqueness of 3-[6-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine lies in its fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C18H14N6OS |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H14N6OS/c1-11-15(23-10-4-3-5-14(23)19-11)16-20-21-18-24(16)22-17(26-18)12-6-8-13(25-2)9-7-12/h3-10H,1-2H3 |
InChI Key |
KGBDTIYLQIJYER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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